molecular formula C9H14ClNO B6344177 [(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 858796-45-9

[(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride

Cat. No.: B6344177
CAS No.: 858796-45-9
M. Wt: 187.66 g/mol
InChI Key: FCPDJWUHWIOSCD-UHFFFAOYSA-N
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Description

IUPAC Name: (5-Methylfuran-2-yl)methylamine hydrochloride Molecular Formula: Likely C₁₀H₁₆ClNO (based on structural analysis of substituents: 5-methylfuran-2-yl = C₆H₇O, prop-2-en-1-yl = C₃H₅, amine + HCl). Structural Features:

  • A secondary amine with a 5-methylfuran-2-ylmethyl group and a propenyl (allyl) substituent.

This compound belongs to the class of substituted amine hydrochlorides, which are often explored for pharmacological applications due to their bioavailability and ease of salt formation .

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-3-6-10-7-9-5-4-8(2)11-9;/h3-5,10H,1,6-7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPDJWUHWIOSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylfuran-2-yl)methylamine hydrochloride typically involves the reaction of 5-methylfurfural with allylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of (5-Methylfuran-2-yl)methylamine hydrochloride involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Methylfuran-2-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted furans, aldehydes, carboxylic acids, alcohols, and amines. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(5-Methylfuran-2-yl)methylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methylfuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

Table 1: Key Analogs and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents NMR Shifts (δ, ppm) HRMS [M+H]+ (Observed/Calculated) Reference
Target Compound C₁₀H₁₆ClNO 201.70 5-Methylfuran-2-yl, allyl Not explicitly reported Not available
N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroacridin-9-amine hydrochloride C₁₆H₁₉ClN₂ 282.79 Acridine core, allyl ¹³C NMR: 151.7 (C aromatic), 117.4 (allyl) 239.1538 / 239.1548
(2-Fluorophenyl)methylamine hydrochloride C₁₀H₁₃ClFN 201.67 2-Fluorophenyl, allyl Not reported Not available
1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride C₈H₁₄ClNO 175.66 5-Methylfuran-2-yl, propyl Not reported Not available
Key Observations :

Aromatic vs. Heteroaromatic Cores :

  • The target compound’s 5-methylfuran group provides distinct electronic properties compared to acridine (e.g., electron-rich furan vs. planar, conjugated acridine in ).
  • Fluorophenyl analogs (e.g., [(2-fluorophenyl)methyl] derivative ) exhibit higher lipophilicity, which may influence blood-brain barrier penetration.

Allyl vs. Alkyl Chains :

  • The allyl group in the target compound introduces unsaturation, enhancing reactivity for cross-coupling or oxidation compared to saturated alkyl chains in analogs like 1-(5-methylfuran-2-yl)propan-1-amine hydrochloride .

Functional Group Variations

Table 2: Impact of Substituents on Bioactivity
Compound Substituent Biological Activity (if reported) Reference
6-Chloro-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroacridin-9-amine hydrochloride Chloro, acridine Cholinesterase inhibition (IC₅₀ = 0.12 µM)
7-Methoxy-N,N-di(prop-2-en-1-yl)-1,2,3,4-tetrahydroacridin-9-amine hydrochloride Methoxy, di-allyl Dual cholinesterase/MAO-B inhibition
Target Compound 5-Methylfuran No direct activity reported; furan derivatives often target CNS disorders
Key Observations :
  • Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to enzymatic pockets (e.g., cholinesterase inhibition in chlorinated acridine derivatives ).
  • Methoxy Groups : Improve solubility and modulate selectivity (e.g., MAO-B inhibition in methoxy-substituted analogs ).

Biological Activity

(5-Methylfuran-2-yl)methylamine hydrochloride is an organic compound that has garnered interest due to its unique structural properties and potential biological activities. This compound features a furan ring, which is known for its diverse biological effects, and an allylic amine, enhancing its reactivity and interaction with biological targets.

  • Molecular Formula : C10_{10}H13_{13}ClN2_2
  • Molecular Weight : Approximately 187.67 g/mol
  • Structure : The compound consists of a 5-methylfuran moiety linked to a prop-2-en-1-ylamine group, which contributes to its biological activity.

Biological Activities

Research indicates that (5-Methylfuran-2-yl)methylamine hydrochloride exhibits several notable biological activities:

1. Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties, making it a potential candidate for developing new antimicrobial agents. Its effectiveness against various bacterial strains has been documented, although specific data on minimum inhibitory concentrations (MICs) is still under investigation.

2. Cytotoxic Activity

The compound has shown promising results in cytotoxicity assays against different cancer cell lines. For example, derivatives of similar furan compounds have demonstrated significant inhibitory effects on HeLa and K562 cell lines, with IC50_{50} values ranging from 1 to 20 μM . The exact IC50_{50} values for (5-Methylfuran-2-yl)methylamine hydrochloride specifically are yet to be established.

3. Interaction with Biological Targets

The mechanism of action involves interactions with specific enzymes and receptors, potentially modulating various biochemical pathways. Studies are ongoing to elucidate these interactions further and identify the molecular targets involved in its biological activity .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various furan derivatives, (5-Methylfuran-2-yl)methylamine hydrochloride was included in a screening assay. The results indicated that it inhibited the growth of several bacterial strains at varying concentrations, suggesting a potential role in treating bacterial infections.

Case Study 2: Cytotoxicity Assessment

Research conducted on related compounds demonstrated that furan derivatives could inhibit cancer cell proliferation effectively. In one study, several derivatives were screened against HeLa cells, revealing that some compounds exhibited IC50_{50} values significantly lower than traditional chemotherapeutics like etoposide . Further research is needed to determine the specific cytotoxic profile of (5-Methylfuran-2-yl)methylamine hydrochloride.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of various bacterial strains
CytotoxicityIC50_{50} values range from 1 to 20 μM in related compounds
Mechanism of ActionInteracts with enzymes and receptors

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